Calindol Hydrochloride

CaSR calcimimetic inositol phosphate accumulation

Calindol hydrochloride is the definitive (R)-enantiomer CaSR positive allosteric modulator for in vitro pharmacology. With an EC50 of 0.31 µM at human CaSR—1.6-fold more potent than NPS R-568—it delivers superior assay sensitivity in PI hydrolysis and intracellular Ca²⁺ mobilization studies. Its unique polypharmacology (CaSR PAM + GPRC6A antagonism + direct VGCC/VGSC inhibition) makes it irreplaceable for CaSR research, SAR campaigns, and ion channel investigations. Unlike clinical calcimimetics, calindol is optimized exclusively as a pure, extensively literature-validated research tool—not confounded by in vivo pharmacokinetics. Procure ≥98% purity, stereochemically defined (R)-enantiomer hydrochloride salt for reproducible experimental outcomes.

Molecular Formula C21H21ClN2
Molecular Weight 336.9 g/mol
CAS No. 729610-18-8
Cat. No. B027967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalindol Hydrochloride
CAS729610-18-8
SynonymsN-[(1R)-1-(1-Naphthalenyl)ethyl]-1H-indole-2-methanamine Hydrochloride;  (R)-2-[[[1-(1-Naphthyl)ethyl]amino]methyl]-1H-indole Hydrochloride; 
Molecular FormulaC21H21ClN2
Molecular Weight336.9 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
InChIInChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1
InChIKeyKFILKQPBQZIRST-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Calindol Hydrochloride (CAS 729610-18-8): A Potent Phenylalkylamine CaSR Positive Allosteric Modulator for Calcium Homeostasis Research


Calindol hydrochloride is a phenylalkylamine positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR), a class C G protein-coupled receptor that regulates extracellular calcium homeostasis and diverse physiological processes [1]. The compound exists as a single (R)-enantiomer and is typically supplied as the hydrochloride salt. Calindol functions as a calcimimetic by enhancing the receptor's sensitivity to extracellular calcium, thereby activating downstream signaling pathways including phosphatidylinositol (PI) hydrolysis [1]. Its chemical structure features a naphthyl group and an indole moiety critical for CaSR activation [2]. The compound is supplied as a hydrochloride salt with a molecular weight of 336.86 g/mol .

Why Generic Substitution Fails: The Unique Pharmacological Fingerprint of Calindol Hydrochloride Distinguishes It from Other CaSR Modulators


Calindol cannot be generically substituted with other CaSR modulators because its pharmacological profile encompasses multiple distinct properties not shared uniformly across the class. Unlike the clinically approved calcimimetic cinacalcet, calindol displays poor oral bioavailability that renders it unsuitable for therapeutic development but simultaneously confers value as a well-defined in vitro research tool [1]. Compared to more recently developed calindol derivatives, calindol itself exhibits off-target antagonist activity at the closely related GPRC6A receptor, a property that must be controlled for in certain experimental designs [2]. Furthermore, calindol shares with both calcimimetics (cinacalcet) and calcilytics (NPS 2143, Calhex-231) the capacity to directly inhibit voltage-gated calcium channels (VGCCs) independent of CaSR [3]. This multi-faceted activity profile—combining CaSR PAM activity, GPRC6A antagonism, and VGCC inhibition—creates a unique tool compound fingerprint that cannot be replicated by simple analog substitution.

Product-Specific Quantitative Evidence: Head-to-Head Comparative Data for Calindol Hydrochloride Procurement Decisions


Superior Human CaSR Potency of Calindol Versus Reference Calcimimetic NPS R-568

In direct head-to-head comparison under identical experimental conditions, calindol (EC50 = 0.31 μM) demonstrated 1.6-fold greater potency than the reference calcimimetic NPS R-568 (EC50 = 0.50 μM) in enhancing Ca2+-induced inositol phosphate (IP) accumulation at the human CaSR [1].

CaSR calcimimetic inositol phosphate accumulation

CaSR-Independent Voltage-Gated Sodium Channel Inhibition: Calindol Demonstrates Comparable Efficacy to Cinacalcet at Lower Concentration

In whole-cell patch clamp recordings from cultured mouse neocortical neurons, calindol at 5 μM completely inhibited voltage-gated sodium channel (VGSC) current in the vast majority of neurons, an effect also observed in CaSR-null (Casr−/−) neurons, confirming CaSR-independent activity [1]. Cinacalcet achieved similar complete inhibition but required a higher concentration of 10 μM, indicating that calindol inhibits VGSCs with comparable maximal effect at a two-fold lower concentration [1].

VGSC neuronal excitability CaSR-independent

In Vitro-Only Tool Compound: Calindol Lacks In Vivo and Clinical Data, Differentiating It from Clinically Developed Analogs

According to multiple authoritative sources, no animal in vivo data or clinical trial data have been reported for calindol . This is corroborated by a doctoral thesis investigating calindol SAR which explicitly states that calindol exhibits 'poor bioavailability' in vivo despite in vitro activity comparable to the clinically approved drug cinacalcet [1]. This pharmacokinetic limitation positions calindol strictly as an in vitro research tool compound, differentiating it from orally bioavailable calcimimetics such as cinacalcet, etelcalcetide, and evocalcet.

in vitro tool bioavailability research compound

Baseline Reference for SAR Optimization: Calindol as the Parent Scaffold for Derivatives with 6-Fold Improved Potency

A comprehensive structure-activity relationship (SAR) study of calindol demonstrated that specific modifications to the indole moiety can significantly enhance calcimimetic activity. Notably, 7-nitrocalindol (compound 51) exhibited an EC50 of 20 nM at the CaSR, representing a 6-fold increase in potency compared to the parent compound calindol (EC50 = 132 nM under the assay conditions used in that study) [1]. This study also revealed that unlike calindol, these more active derivatives did not act as antagonists of the closely related GPRC6A receptor, suggesting improved selectivity profiles for the new analogues [1].

structure-activity relationship derivatization scaffold

Dual GPRC6A Antagonist Activity: Calindol Exhibits ~30-Fold Selectivity for CaSR Over GPRC6A

Calindol exhibits antagonist activity at the mouse GPRC6A receptor, a GPCR with high sequence homology to CaSR. Calindol and NPS 2143 both antagonize increases in inositol phosphate elicited by L-ornithine-induced activation of mouse GPRC6A in HEK293 cells [1]. Subsequent chemogenomic analysis quantified that calindol displays approximately 30-fold selectivity for CaSR compared to GPRC6A [2]. The E816Q(7.39) mutation in GPRC6A was shown to selectively abolish calindol antagonist activity while leaving NPS 2143 inhibitory response unaffected, confirming distinct binding determinants [1].

GPRC6A selectivity off-target activity

Best Research and Industrial Application Scenarios for Calindol Hydrochloride: Evidence-Based Use Cases


In Vitro CaSR Signaling Studies Requiring a Potent, Well-Characterized Phenylalkylamine PAM

Calindol hydrochloride is optimally deployed in in vitro assays measuring CaSR-mediated PI hydrolysis, intracellular calcium mobilization, or downstream signaling cascades in cell lines expressing human or rat CaSR. With an EC50 of 0.31 μM at human CaSR, calindol provides a 1.6-fold potency advantage over NPS R-568, enabling more sensitive detection of CaSR activation [1]. The compound is supplied as a defined (R)-enantiomer hydrochloride salt with documented purity specifications, ensuring reproducible experimental outcomes. This application is particularly suited for laboratories investigating calcium homeostasis, parathyroid cell function, or CaSR pharmacology where a pure in vitro tool compound with extensive literature characterization is required. Researchers should note that calindol is not suitable for in vivo studies due to poor oral bioavailability [2].

SAR Studies and Medicinal Chemistry: Calindol as Parent Scaffold for CaSR PAM Optimization

Calindol serves as the essential reference compound and parent scaffold for structure-activity relationship investigations of CaSR positive allosteric modulators. The comprehensive SAR study by Kiefer et al. (2016) demonstrated that modifications to the calindol scaffold can yield derivatives with up to 6-fold improved potency (e.g., 7-nitrocalindol, EC50 = 20 nM) and eliminated GPRC6A off-target activity [1]. Medicinal chemistry laboratories engaged in CaSR modulator discovery require authentic calindol as the baseline comparator for evaluating novel analogs. Procurement of high-purity calindol enables direct reproduction of published SAR data and provides a validated starting point for iterative chemical optimization.

Investigating CaSR-Independent Ion Channel Modulation in Neuronal and Vascular Tissues

Calindol is a valuable tool for investigating CaSR-independent effects on voltage-gated ion channels. In cultured mouse neocortical neurons, calindol (5 μM) completely inhibits voltage-gated sodium channel (VGSC) currents independently of CaSR expression, as demonstrated by equivalent inhibition in Casr−/− neurons [1]. In vascular preparations, calindol directly inhibits voltage-gated calcium channels (VGCCs), contributing to vasorelaxant effects that are independent of CaSR-mediated signaling [2]. This dual activity profile makes calindol particularly useful for studies requiring CaSR-independent controls or for research focused on the direct ion channel effects of phenylalkylamine compounds. Investigators should note that cinacalcet and the calcilytics NPS 2143 and Calhex-231 share these off-target ion channel effects, but calindol may be preferred due to its lower effective concentration for VGSC inhibition compared to cinacalcet [1].

GPRC6A Antagonism Studies and Cross-Reactivity Profiling

Calindol is uniquely positioned as a dual-modulator tool compound that activates CaSR while simultaneously antagonizing the closely related GPRC6A receptor. Calindol antagonizes L-ornithine-induced activation of mouse GPRC6A in HEK293 cells, with its antagonist activity dependent on H-bond formation with residue E816(7.39) in TM7 [1]. The compound exhibits approximately 30-fold selectivity for CaSR over GPRC6A [2]. This property makes calindol useful for: (i) investigating functional cross-talk between CaSR and GPRC6A signaling pathways; (ii) serving as a reference compound for developing more selective GPRC6A antagonists; and (iii) controlling for GPRC6A-mediated effects in experimental systems where both receptors may be expressed. Laboratories requiring pure CaSR activation without GPRC6A off-target effects should consider newer calindol derivatives that lack GPRC6A antagonist activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calindol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.